molecular formula C12H16ClN3OS B1404487 {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride CAS No. 1423032-57-8

{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride

Cat. No. B1404487
M. Wt: 285.79 g/mol
InChI Key: ILAOMLZKFJHMAC-UHFFFAOYSA-N
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Description

“{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3OS and a molecular weight of 285.79. The non-hydrochloride form of this compound has a molecular weight of 249.33 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of 1,2,4-oxadiazoles, closely related to the compound , involves various techniques. For instance, 5-(2-Thienyl)isoxazole-3-carbonitrile, a related compound, is synthesized through reactions involving hydroxylamine, showcasing a method to create such compounds (Potkin, Petkevich, & Kurman, 2011).
  • Chemical Reactions : Another study demonstrates the facile synthesis of 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles, emphasizing the chemical versatility and potential for structural modification of these compounds (Chennakrishnareddy, Debasis, Jayan, & Manjunatha, 2011).

Applications in Material Science

  • Energetic Materials : A study on the synthesis of multicyclic oxadiazoles, including 1,2,4-oxadiazole derivatives, highlights their potential as energetic materials, indicating a possible application in material sciences (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017).

Medicinal Chemistry and Pharmacology

  • Anticancer Activity : The synthesis of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives and their testing against various human cancer cell lines suggest potential applications in developing anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
  • Diuretic Profile : Research on the synthesis of oxadiazol-3-amine derivatives, akin to the compound , has revealed their potential as diuretics, which could guide the development of new drugs (Watthey, Desai, Rutledge, & Dotson, 1980).

General Overview

  • Oxadiazole Derivatives : A review paper on the synthesis and pharmacological activities of 1,2,4-oxadiazoles illustrates the wide range of medicinal applications, highlighting the versatility and potential of these compounds in various scientific fields (Aggarwal, Goyal, & Kaur, 2020).

properties

IUPAC Name

1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9;/h4,7-8H,1-3,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAOMLZKFJHMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
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{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
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{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
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{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
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{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
Reactant of Route 6
{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride

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